2-Chloro-5-methylpyridin-3-ol

Physicochemical profiling Ionization state Drug-likeness

2-Chloro-5-methylpyridin-3-ol (CAS 910649-59-1, also known as 2-chloro-3-hydroxy-5-picoline) is a trisubstituted pyridine derivative with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol. It features a hydroxyl group at position 3, a chlorine atom at position 2, and a methyl group at position 5 on the pyridine ring.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 910649-59-1
Cat. No. B1415055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methylpyridin-3-ol
CAS910649-59-1
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)O
InChIInChI=1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3
InChIKeyXEDIIPSWUBXIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methylpyridin-3-ol (CAS 910649-59-1): A Dual-Functional Pyridine Building Block for Kinase-Targeted Synthesis


2-Chloro-5-methylpyridin-3-ol (CAS 910649-59-1, also known as 2-chloro-3-hydroxy-5-picoline) is a trisubstituted pyridine derivative with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol. It features a hydroxyl group at position 3, a chlorine atom at position 2, and a methyl group at position 5 on the pyridine ring [1]. The compound is supplied as a liquid at ambient temperature and is marketed primarily as a research chemical and synthetic intermediate by vendors including Sigma-Aldrich (AldrichCPR collection) and Bidepharm (98% purity) . Its substitution pattern imparts distinct physicochemical properties—including a calculated acid pKa of approximately 7.40 and a consensus LogP of approximately 1.58–1.8—that differentiate it from simpler chlorohydroxypyridines and methylpyridinols lacking one or more substituents [1].

Why 2-Chloro-5-methylpyridin-3-ol Cannot Be Replaced by Simpler Pyridine Analogs


Superficially similar pyridine derivatives such as 2-chloro-3-hydroxypyridine (lacking the 5-methyl group), 5-methylpyridin-3-ol (lacking the 2-chloro substituent), and 2-chloro-5-methylpyridine (lacking the 3-hydroxyl group) are not functionally interchangeable with 2-chloro-5-methylpyridin-3-ol. The simultaneous presence of chlorine, hydroxyl, and methyl substituents at specific positions on the pyridine ring creates a unique combination of electronic effects, hydrogen-bonding capacity, and synthetic handle orthogonality that is absent in any single- or dual-substituted analog [1]. Patent analyses reveal that this specific trisubstituted scaffold has been incorporated into experimental kinase inhibitor compounds targeting EGFR mutations, where both the 2-chloro (for metal coordination or hydrophobic interactions) and 3-hydroxyl (for hydrogen bonding) functionalities are structurally required [2]. Substitution with a mono- or di-substituted analog would eliminate key pharmacophoric or synthetic features, undermining both biological activity and downstream derivatization potential.

2-Chloro-5-methylpyridin-3-ol: Head-to-Head Quantitative Differentiation Evidence


Acid Dissociation Constant (pKa) Comparison: 5-Methyl Substitution Raises pKa by ~3 Units vs. Parent 2-Chloro-3-hydroxypyridine

The acid pKa of 2-chloro-5-methylpyridin-3-ol is calculated as 7.40 (JChem prediction) [1]. In contrast, the parent compound 2-chloro-3-hydroxypyridine (CAS 6636-78-8), which lacks the electron-donating 5-methyl group, has a predicted pKa of 4.32 ± 0.10 . This ~3.1 log unit difference means that at physiological pH 7.4, 2-chloro-5-methylpyridin-3-ol exists in an approximately 50:50 equilibrium between neutral and ionized forms, whereas 2-chloro-3-hydroxypyridine is >99.9% ionized. The substantial shift in ionization state profoundly affects membrane permeability, protein binding, and extraction behavior.

Physicochemical profiling Ionization state Drug-likeness

Lipophilicity Differentiation: Combined 2-Chloro and 5-Methyl Substitution Increases LogP by 0.7–0.8 Units Over Des-chloro and Des-methyl Analogs

2-Chloro-5-methylpyridin-3-ol has a consensus LogP of 1.58–1.82 (average of five prediction methods) and a JChem LogP of 1.79 . The des-chloro analog 5-methylpyridin-3-ol (CAS 42732-49-0) has a LogP of 1.10 (ChemSpider/ACD Labs) , while the des-methyl analog 2-chloro-3-hydroxypyridine has a LogP of 1.44 [1]. The combined effect of both substituents yields a compound that is approximately 5-fold more lipophilic (ΔLogP = 0.69 vs. des-chloro; ΔLogP = 0.35 vs. des-methyl) than either dual-substituted comparator. This enhanced lipophilicity is corroborated by LogD (pH 7.4) values of 1.50 for the target compound vs. 1.12 for 5-methylpyridin-3-ol .

Lipophilicity LogP Membrane permeability

Orthogonal Synthetic Handle Differentiation: Concurrent Cl and OH Enables Sequential Cross-Coupling and Etherification Not Possible with Mono-functional Analogs

2-Chloro-5-methylpyridin-3-ol uniquely possesses two synthetically orthogonal functional groups on the same pyridine ring: a chlorine atom at position 2 capable of participating in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) and a hydroxyl group at position 3 amenable to O-alkylation, etherification, or sulfonation [1]. In contrast, 2-chloro-5-methylpyridine (CAS 18368-64-2) lacks the 3-hydroxyl handle entirely, while 5-methylpyridin-3-ol (CAS 42732-49-0) lacks the 2-chloro handle. The bromo analog 2-bromo-5-methylpyridin-3-ol (CAS 1003711-30-5) offers a more reactive halogen for coupling but at 31% higher molecular weight (188.02 vs. 143.57 g/mol), which is undesirable in fragment-based drug discovery where low molecular weight is prioritized . The 2-chloro position on pyridines has been specifically validated for Suzuki-Miyaura coupling under ligand-free, oxygen-promoted conditions in aqueous media, providing an experimentally demonstrated synthetic route [2].

Synthetic chemistry Cross-coupling Orthogonal reactivity

Vendor Quality Differentiation: Batch-Specific QC (NMR, HPLC, GC) at 98% Purity vs. 'As-Is' Supply Without Analytical Data

Bidepharm supplies 2-chloro-5-methylpyridin-3-ol at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In contrast, Sigma-Aldrich offers this compound through its AldrichCPR collection explicitly 'as-is' and states that it 'does not collect analytical data for this product' and the 'buyer assumes responsibility to confirm product identity and/or purity' . This represents a critical procurement differentiation: one supplier guarantees identity and purity with documented evidence, while the other shifts verification burden to the purchaser. For regulated workflows (e.g., GLP studies, patent exemplification, or IND-enabling synthesis), traceable batch QC is often a non-negotiable requirement.

Quality control Batch analysis Procurement

Patent Landscape Differentiation: 14 Patent Filings Incorporating the Trisubstituted Scaffold in Kinase Inhibitor Programs

According to PubChemLite, 2-chloro-5-methylpyridin-3-ol appears in 14 patent filings, predominantly in the context of kinase inhibitor discovery programs targeting EGFR and related tyrosine kinases [1][2]. In comparison, the structurally simpler analog 2-chloro-3-hydroxypyridine (CAS 6636-78-8), while also used as a synthetic intermediate, is associated with a broader and less focused patent profile that spans diverse applications without the concentrated kinase-targeting theme . The specific enrichment of the 2-chloro-5-methyl-3-hydroxypyridine scaffold in kinase inhibitor patents suggests that medicinal chemists have identified this precise substitution pattern as particularly amenable to generating potent, selective kinase binding interactions—the 5-methyl group likely occupying a hydrophobic pocket while the 2-chloro and 3-hydroxyl groups engage in key polar interactions with the hinge region of the kinase ATP-binding site [2].

Patent intelligence Kinase inhibitors EGFR

Optimal Procurement and Application Scenarios for 2-Chloro-5-methylpyridin-3-ol


Fragment-Based Kinase Inhibitor Discovery Targeting EGFR Mutants

Based on the compound's moderate lipophilicity (LogP ~1.8), near-physiological pKa (7.4), and demonstrated patent precedent in 14 kinase inhibitor filings [1], 2-chloro-5-methylpyridin-3-ol is well-suited as a fragment or early building block in EGFR-targeted drug discovery programs. The 2-chloro substituent provides a handle for Pd-catalyzed cross-coupling to introduce aryl or heteroaryl groups that can extend into the kinase hydrophobic back pocket, while the 3-hydroxyl can be elaborated or retained as a hinge-binding hydrogen bond donor. Its low molecular weight (143.57 Da) meets fragment library criteria (MW < 300 Da), making it an appropriate starting point for fragment-based screening or structure-guided optimization [1].

Divergent Synthesis of Polysubstituted Pyridine Libraries via Sequential Functionalization

The orthogonal reactivity of the 2-Cl and 3-OH groups enables a divergent synthetic strategy: first, Suzuki-Miyaura coupling at the 2-chloro position under ligand-free, oxygen-promoted conditions in aqueous isopropanol [2], followed by O-alkylation or Mitsunobu reaction at the 3-hydroxyl to generate structurally diverse products from a single starting material. This sequential approach is not feasible with the mono-functional analogs 2-chloro-5-methylpyridine or 5-methylpyridin-3-ol, each of which provides only a single point for diversification. The bromo analog 2-bromo-5-methylpyridin-3-ol offers similar orthogonal reactivity but with a 31% molecular weight penalty and higher halogen reactivity that may compromise selectivity in the first coupling step .

Pharmacokinetic Probe Synthesis Requiring Neutral Species at Physiological pH

With a calculated acid pKa of approximately 7.4 [3], 2-chloro-5-methylpyridin-3-ol exists in a ~50:50 equilibrium between neutral phenol and phenoxide at blood pH. This property is fundamentally different from the non-methylated analog 2-chloro-3-hydroxypyridine (pKa ~4.3), which is >99.9% ionized at pH 7.4 . In scenarios where balanced ionization is critical—such as designing CNS-penetrant probes where a mixture of charged and neutral species can facilitate both solubility and passive diffusion—this compound offers a distinct advantage. Researchers should select this specific scaffold when computational models predict that a partially ionizable phenol will optimize the balance between aqueous solubility and membrane permeability.

Regulated Synthesis Requiring Traceable Batch-Specific Analytical Documentation

For GLP toxicology studies, patent exemplification, or IND-enabling synthesis where regulatory documentation is mandatory, sourcing 2-chloro-5-methylpyridin-3-ol from Bidepharm (which provides batch-specific NMR, HPLC, and GC reports at 98% purity) is strongly preferred over suppliers that offer the product without analytical certification . The Sigma-Aldrich AldrichCPR offering explicitly disclaims analytical data and sells 'as-is,' which shifts identity verification burden to the purchaser and introduces risk in regulated workflows . Procurement from a QC-documented source ensures traceability and reduces the likelihood of costly experimental failure due to misidentified or substandard starting material.

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